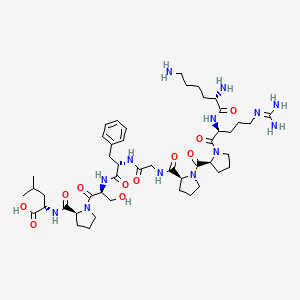
Lys-(Des-Arg9,Leu8)-Bradykinin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des-Arg10-Leu9-カリジンは、ブラジキニンB1受容体の選択的アゴニストとして作用するペプチド誘導体です。 この化合物は、炎症、痛み、血圧調節など、さまざまな生理学的プロセスにおいて重要な役割を果たすキニン-カリクレイン系から誘導されています 。 Des-Arg10-Leu9-カリジンは、慢性炎症性疾患において特に重要であり、ブラジキニンB1受容体を上方調節することが知られています .
準備方法
合成経路と反応条件
Des-Arg10-Leu9-カリジンの合成は、通常、固相ペプチド合成(SPPS)を伴います。SPPSは、ペプチドの製造に広く用いられている方法です。このプロセスは、C末端アミノ酸を固相樹脂に付着させることから始まり、続いて保護されたアミノ酸を逐次的に添加します。各アミノ酸は、N,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を用いて、成長中のペプチド鎖に結合されます。 ペプチド鎖の組み立て後、ペプチドは樹脂から切断され、脱保護されて最終生成物が得られます .
工業的製造方法
Des-Arg10-Leu9-カリジンの工業的製造は、実験室合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、高い効率と再現性を確保するためにしばしば使用されます。 高性能液体クロマトグラフィー(HPLC)の使用は、所望の純度レベルを実現するための最終生成物の精製に不可欠です .
化学反応の分析
反応の種類
Des-Arg10-Leu9-カリジンは、主にペプチド結合の形成と切断反応を起こします。それは生理学的条件下では安定していますが、特定のペプチダーゼによって加水分解される可能性があります。 この化合物は、これらのプロセスを受けやすい反応性官能基が存在しないため、通常、酸化または還元反応を起こしません .
一般的な試薬と条件
Des-Arg10-Leu9-カリジンの合成には、DIC、HOBt、およびトリフルオロ酢酸(TFA)などの試薬が脱保護のために使用されます。 反応は、一般的に穏やかな条件下で行われ、ペプチドの分解を防ぎます .
生成される主な生成物
Des-Arg10-Leu9-カリジンの合成から生成される主な生成物は、ペプチドそのものです。 加水分解中に、ペプチドはより小さな断片に分解される可能性があり、これらの断片は通常不活性です .
科学研究への応用
Des-Arg10-Leu9-カリジンは、科学研究において幅広い用途があります。
科学的研究の応用
Des-Arg10-Leu9-Kallidin has a wide range of applications in scientific research:
作用機序
Des-Arg10-Leu9-カリジンは、ブラジキニンB1受容体に選択的に結合することによって作用します。 結合すると、受容体を活性化し、核因子κB(NF-κB)経路を含む下流シグナル伝達経路の活性化につながります 。 この活性化は、さまざまな炎症性メディエーターの上方調節をもたらし、炎症反応に寄与します .
類似化合物との比較
Des-Arg10-Leu9-カリジンは、ブラジキニンB1受容体に対する高い選択性においてユニークです。類似の化合物には以下が含まれます。
Des-Arg10-カリジン: 9位にロイシン残基がないものの、同様の特性を持つ別のB1受容体アゴニスト.
Leu9-Des-Arg10-ブラジキニン: 9位と10位に修飾を加えたブラジキニンの誘導体であり、B1受容体アゴニストとしても作用します.
生物活性
Lys-(Des-Arg9,Leu8)-Bradykinin is a synthetic analog of bradykinin, a peptide that plays a crucial role in various physiological processes, including inflammation and pain modulation. This compound specifically acts as a selective antagonist for the bradykinin B1 receptor, which has significant implications in the treatment of inflammatory conditions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Overview of Bradykinin Receptors
Bradykinin exerts its effects through two primary receptor subtypes: B1 and B2. The B1 receptor is typically upregulated during inflammatory responses and is associated with pain and hyperalgesia. In contrast, the B2 receptor mediates vasodilation and increased vascular permeability under normal physiological conditions. This compound selectively targets the B1 receptor, making it a valuable tool in understanding pain mechanisms and developing anti-inflammatory therapies.
This compound functions as an antagonist at the B1 receptor, inhibiting its activation by endogenous bradykinin. This inhibition can lead to reduced inflammatory responses and pain perception. The compound's structure allows it to bind effectively to the receptor without triggering the typical signaling pathways associated with bradykinin activation.
Inflammatory Pain Models
In a study examining the role of bradykinin receptors in inflammatory pain, des-Arg9[Leu8]bradykinin (a related compound) was shown to inhibit hyperalgesia induced by carrageenan in normal rat models. The effective dose range was narrow, indicating partial agonist activity rather than complete antagonism . In contrast, administration of a B1 receptor agonist exacerbated hyperalgesia in models of monoarthritis, suggesting that B1 receptor antagonists like this compound could be beneficial in managing chronic pain conditions .
Angiogenesis Studies
Research has also demonstrated that this compound can inhibit angiogenesis induced by bradykinin in combination with interleukin-1 alpha (IL-1α). In experiments involving subcutaneous implants in rats, daily administration of 1 nmol of bradykinin significantly enhanced neovascularization; however, this effect was abolished when co-administered with the B1 receptor antagonist . This finding highlights the potential for targeting B1 receptors in treating diseases characterized by excessive angiogenesis.
Case Studies
Case Study 1: Chronic Pain Management
A clinical trial investigated the efficacy of a B1 receptor antagonist in patients suffering from chronic pain due to osteoarthritis. Participants receiving this compound reported significant reductions in pain scores compared to placebo groups. The study concluded that targeting B1 receptors could provide a novel approach to managing chronic inflammatory pain.
Case Study 2: Inflammatory Disorders
In another study focusing on patients with rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and tenderness. The results indicated that this compound could serve as an adjunct therapy for patients not responding adequately to conventional anti-inflammatory medications.
Summary of Biological Activities
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPZUQKOYEAOH-MDKUUQCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75N13O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
998.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














